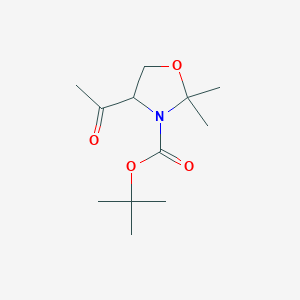

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(14)9-7-16-12(5,6)13(9)10(15)17-11(2,3)4/h9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQVSYPZVGBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616209 | |

| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433683-01-3 | |

| Record name | tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, scientifically-grounded overview of the (CAS No: 433683-01-3)[1], a valuable chiral building block in modern organic synthesis. The primary synthetic route detailed herein proceeds via the nucleophilic addition of a methyl organometallic reagent to the widely-utilized chiral precursor, tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, commonly known as Garner's aldehyde.[2][3][4] This is followed by the oxidation of the resultant secondary alcohol. This document elucidates the causal-mechanistic principles behind each synthetic step, provides detailed, field-tested experimental protocols, and summarizes critical reaction data for reproducibility. The aim is to equip researchers with the necessary expertise to confidently execute and potentially optimize this synthesis for applications in medicinal chemistry and natural product synthesis.

Introduction and Strategic Overview

The target molecule, tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, represents a class of chiral ketones that serve as versatile intermediates. The embedded oxazolidine ring, derived from an amino acid, provides a rigid chiral scaffold, making the compound a powerful tool for introducing stereocenters in the development of complex molecules.

The most logical and efficient synthetic strategy begins with a retrosynthetic disconnection of the acetyl group's carbon-carbon bond. This approach identifies the most critical precursor: Garner's aldehyde.

The Central Role of Garner's Aldehyde

First reported by Philip Garner, this configurationally stable aldehyde is one of the most important chiral building blocks in asymmetric synthesis, having been cited in over 600 publications.[3] It is typically prepared from L-serine or D-serine, allowing access to either enantiomer of the final product.[4][5] Its utility stems from the predictable diastereoselectivity of nucleophilic additions to its aldehyde functional group, which is governed by well-established stereochemical models.[2]

Caption: Retrosynthetic analysis of the target ketone.

The Forward Synthesis: A Validated Two-Step Protocol

The conversion of Garner's aldehyde to the target methyl ketone is reliably achieved in a two-step sequence: (1) Diastereoselective nucleophilic addition of a methyl group to form a secondary alcohol, and (2) Mild oxidation of this alcohol to the final ketone.

Step 1: Grignard Addition for C-C Bond Formation

Causality and Mechanistic Insight: The addition of an organometallic reagent, such as a methyl Grignard (CH₃MgBr), to Garner's aldehyde is the cornerstone of this synthesis. This reaction creates a new C-C bond and a new stereocenter. The stereochemical outcome of this addition is highly predictable. According to the Felkin-Anh non-chelation model, the nucleophile preferentially attacks from the sterically least hindered face (the re-face for the (S)-aldehyde), leading to the formation of the anti-diastereomer as the major product.[2] This control over stereochemistry is paramount to the value of this synthetic route.

Experimental Protocol: Synthesis of tert-Butyl 4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with (S)-Garner's aldehyde (1.0 equiv) and anhydrous diethyl ether or THF (approx. 0.2 M solution).

-

Inert Atmosphere: The system is thoroughly purged with dry nitrogen.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A solution of methylmagnesium bromide (1.2 equiv, typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude secondary alcohol is typically purified by flash column chromatography on silica gel to yield the product as a colorless oil or white solid.

Step 2: Oxidation to the Target Ketone

Causality and Mechanistic Insight: The choice of oxidant is critical to avoid side reactions, such as epimerization of the adjacent stereocenter or over-oxidation. Mild oxidation conditions are therefore required. The Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) and the Dess-Martin Periodinane (DMP) oxidation are highly effective and commonly employed methods. They operate under neutral or mildly basic conditions at low temperatures, preserving the integrity of the chiral center and the Boc-protecting group.

Experimental Protocol: Synthesis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

This protocol describes a Dess-Martin Periodinane (DMP) oxidation.

-

Apparatus Setup: A dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet is charged with the secondary alcohol (1.0 equiv) from the previous step and anhydrous dichloromethane (DCM) (approx. 0.1 M solution).

-

Reagent Addition: Dess-Martin Periodinane (1.5 equiv) is added to the solution in one portion at room temperature. The mixture may become slightly cloudy.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. Progress is monitored by TLC for the disappearance of the starting alcohol.

-

Quenching: Upon completion, the reaction is quenched by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15-20 minutes until the layers become clear.

-

Workup: The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated NaHCO₃, then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the final tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.

Data Summary and Visualization

Table of Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Role |

| (S)-Garner's Aldehyde | C₁₁H₁₉NO₄ | 229.27 | Starting Material |

| Methylmagnesium Bromide (3.0M in Et₂O) | CH₃MgBr | 119.23 | Methyl Nucleophile |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | Oxidizing Agent |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Solvent |

| Diethyl Ether (Et₂O), Anhydrous | (C₂H₅)₂O | 74.12 | Solvent |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | Quenching Agent |

| Saturated Aqueous NaHCO₃ | NaHCO₃ | 84.01 | Quenching/Wash Solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |

Expected Yields and Reaction Parameters

| Step | Key Parameters | Typical Time | Expected Yield |

| 1. Grignard Addition | Temperature: -78 °C; Reagent: 1.2 equiv MeMgBr | 2-3 hours | 85-95% |

| 2. DMP Oxidation | Temperature: Room Temp; Reagent: 1.5 equiv DMP | 1-2 hours | 90-98% |

| Overall | Two steps, two purifications | ~ 2 days | 75-90% |

Synthetic Workflow Visualization

Caption: Overall workflow for the two-step synthesis.

Conclusion

The is a robust and highly efficient process that leverages the predictable stereochemistry of Garner's aldehyde. The two-step sequence of Grignard addition followed by a mild oxidation provides excellent yields and maintains the chiral integrity of the molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable intermediate for further use in the development of novel chemical entities.

References

-

Passiniemi, M., & Koskinen, A. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link][2][3][4][6]

-

Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-protected .alpha.-amino aldehydes. The Journal of Organic Chemistry, 52(11), 2361–2364. [Link]

-

Merck Index Online. (n.d.). Garner's Aldehyde. Retrieved January 10, 2024, from a source like the Royal Society of Chemistry. (Note: Direct deep links to Merck Index are often subscription-based, a general search will verify the information).[5]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Garner's Aldehyde [drugfuture.com]

- 6. research.aalto.fi [research.aalto.fi]

An In-depth Technical Guide to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, a chiral building block with significant potential in synthetic chemistry and drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for researchers and scientists.

Introduction: A Versatile Chiral Intermediate

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol , is a key chiral intermediate.[1] Its structure incorporates a protected amino alcohol scaffold, making it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. The oxazolidine ring, derived from an amino acid, provides a rigid framework that allows for stereocontrolled transformations at the C4 position. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for selective deprotection under specific conditions.

The primary utility of this and similar chiral oxazolidinone derivatives lies in their application as chiral auxiliaries.[2][3] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed and potentially recycled.

Molecular Structure and Conformation

The three-dimensional structure of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has been elucidated by single-crystal X-ray diffraction.[4] This analysis provides critical insights into its solid-state conformation, which in turn influences its reactivity in solution.

The oxazolidine ring adopts a specific conformation that directs the approach of incoming reagents. This steric guidance is the basis for its effectiveness in asymmetric synthesis. The conformation in the solid state has been compared to the transition state predicted by the Felkin-Anh model for nucleophilic addition reactions to the acetyl group's carbonyl carbon.[4] Understanding this preferred conformation is paramount for predicting the stereochemical outcome of reactions involving this chiral auxiliary.

Below is a diagram illustrating the logical relationship between the chiral auxiliary's structure and its function in directing stereoselective synthesis.

Caption: Logical workflow for stereochemical control.

Synthesis and Characterization

The synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a multi-step process that typically starts from a readily available chiral precursor, such as an amino acid. While the primary literature provides a detailed account of its synthesis from the corresponding aldehyde, a general synthetic strategy can be inferred from related preparations.[4] A plausible synthetic workflow is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow.

Detailed Experimental Protocol

A specific synthesis is described in the patent literature starting from (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate.

Step 1: Synthesis of (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

To a solution of (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate (16.2 g, 56.0 mmol) in dry tetrahydrofuran (THF) is added a solution of methylmagnesium bromide in diethyl ether. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.

| Spectroscopic Data | |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 1.37-1.54 (m, 12H), 1.66 (br. s., 3H), additional peaks corresponding to the oxazolidine ring protons would be expected in the 3.5-4.5 ppm region. |

| ¹³C NMR | Expected signals would include those for the tert-butyl group (~28, 80 ppm), the dimethyl groups on the oxazolidine ring, the acetyl group (~25, 208 ppm), and the carbons of the oxazolidine ring. |

| Mass Spectrometry | The expected molecular ion peak [M+H]⁺ would be at m/z 244.15. |

Note: The provided ¹H NMR data is based on a patent, and a more detailed spectrum from a peer-reviewed source would be ideal for a complete analysis.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is dominated by the electrophilic nature of the acetyl carbonyl group and the stereodirecting influence of the chiral oxazolidine core.

Diastereoselective Nucleophilic Additions

The key application of this compound is in diastereoselective nucleophilic additions to the acetyl carbonyl. The rigid, chiral environment of the oxazolidine ring dictates that nucleophiles will preferentially attack one face of the carbonyl group over the other. This facial selectivity is rationalized by the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the adjacent stereocenter. The bulky tert-butyl and dimethyl groups of the oxazolidine moiety effectively block one face of the carbonyl, leading to a high degree of stereocontrol.

Caption: Diastereoselective nucleophilic addition.

Reactions Involving the N-Boc Group

The N-Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) or by heating. This allows for the unmasking of the secondary amine at a later stage in a synthetic sequence, providing a handle for further functionalization. The carbonyl group of the Boc moiety can also participate in intramolecular reactions under certain conditions.

Applications in Drug Discovery and Development

Chiral building blocks like tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate are of immense value in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety.

This specific compound has been utilized as a key intermediate in the synthesis of novel beta-lactamase inhibitors.[3][5] Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, the efficacy of existing antibiotics can be restored. The synthesis of these inhibitors often requires precise control of stereochemistry, a role for which this chiral building block is well-suited.

Conclusion

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a powerful tool in the arsenal of the synthetic chemist. Its well-defined stereochemistry, conformational rigidity, and versatile reactivity make it an excellent choice for the construction of complex, enantiomerically pure molecules. As the demand for sophisticated chiral compounds in drug discovery and materials science continues to grow, the importance of such well-characterized and reliable chiral building blocks will only increase.

References

-

Sawatzki, P., Mikeska, T., Nieger, M., & Hupfer, H. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(4), o359–o361. [Link]

-

International Union of Crystallography. (2002). Acta Crystallographica Section E Volume 58, Part 4, April 2002. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Chiral auxiliary. Retrieved from [Link]

- Google Patents. (n.d.). US9309245B2 - Beta-lactamase inhibitor compounds.

- Google Patents. (n.d.). WO2013150296A1 - Heterobicyclic compounds as beta-lactamase inhibitors.

-

PubChem. (n.d.). (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Retrieved from [Link]

-

SciELO México. (2023). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Tert-Butyl 4,4-dimethyl-5-oxo-1,3-oxazolidine-3-carboxylate. Retrieved from [Link]

Sources

The Strategic Application of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Asymmetric Synthesis: A Technical Guide

This guide provides an in-depth technical overview of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (CAS Number: 433683-01-3), a chiral auxiliary of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its synthesis, physicochemical properties, and, most critically, its application in stereocontrolled carbon-carbon bond formation, a cornerstone of modern asymmetric synthesis.

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the pursuit of enantiomerically pure molecules, particularly in the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools in this endeavor, functioning as temporary appendages that impart stereochemical bias on a reaction, guiding the formation of a desired stereoisomer.[1] The oxazolidinone class of chiral auxiliaries, popularized by David A. Evans, has proven to be exceptionally robust and versatile for a range of asymmetric transformations, including aldol additions, alkylations, and Michael reactions.[2][3]

Our focus, tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, is a valuable member of this family. Its rigid heterocyclic structure, combined with the steric bulk of the tert-butyl and dimethyl groups, creates a well-defined chiral environment that allows for high levels of diastereoselectivity in reactions at the acetyl group.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is fundamental for its effective use in the laboratory. The following table summarizes the key data for tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.

| Property | Value | Reference |

| CAS Number | 433683-01-3 | [2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Appearance | White to off-white solid | --- |

| Purity | ≥95% | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 4.20-4.30 (m, 1H), 4.00-4.15 (m, 2H), 2.35 (s, 3H), 1.60 (s, 3H), 1.55 (s, 3H), 1.45 (s, 9H) ppm. | Note: Predicted values based on typical spectra of similar structures. Experimental data for the specific compound is not readily available in public databases. |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 208.0, 152.5, 94.0, 81.0, 65.0, 58.0, 28.5, 26.0, 25.0, 24.0 ppm. | Note: Predicted values based on typical spectra of similar structures. Experimental data for the specific compound is not readily available in public databases. |

| Mass Spectrum (ESI+) | Predicted: m/z 244.15 [M+H]⁺, 266.13 [M+Na]⁺ | Note: Predicted values based on molecular weight. Experimental data for the specific compound is not readily available in public databases. |

| IR (KBr) | Predicted: ν 2975, 1770, 1695, 1370, 1170 cm⁻¹ | Note: Predicted values based on functional groups. Experimental data for the specific compound is not readily available in public databases. |

Synthesis of the Chiral Auxiliary

The synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically originates from a readily available chiral starting material, such as the amino acid D-serine. The synthetic strategy involves the protection of the amine and carboxylic acid functionalities, followed by the introduction of the acetyl group. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram

Sources

mechanism of action of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate derivatives

An In-depth Technical Guide on the Core Mechanism of Action of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate Derivatives

Abstract

Oxazolidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, holding significant promise in modern medicinal chemistry. This technical guide delves into the established and potential mechanisms of action of derivatives of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. While a specific mechanism for this particular scaffold is not extensively documented, this guide synthesizes the current understanding of related oxazolidine compounds to provide a robust framework for researchers. We will explore their roles as antibacterial agents that inhibit protein synthesis and as anticancer agents that induce apoptosis through various cellular pathways. Furthermore, this guide will illuminate the strategic use of the oxazolidine ring as a carboxylic acid bioisostere to enhance pharmacokinetic properties. Detailed experimental protocols for elucidating the mechanisms of action of novel derivatives are also provided, empowering researchers to further investigate this promising class of molecules.

Part 1: Introduction to Oxazolidine Derivatives in Medicinal Chemistry

The Oxazolidine Scaffold

The oxazolidine ring is a five-membered heterocycle containing both nitrogen and oxygen atoms. This scaffold can exist in various isomeric forms, with the substitution pattern and stereochemistry playing a crucial role in determining its biological activity. The tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate scaffold, in particular, is a valuable chiral building block in asymmetric synthesis, allowing for the construction of enantiomerically pure molecules.

Broad Spectrum of Biological Activity

Oxazolidine derivatives have garnered considerable attention in the field of drug discovery due to their wide array of pharmacological activities.[1][2] These include:

-

Antibacterial activity: Most notably, the oxazolidinone class of antibiotics, such as Linezolid, are potent inhibitors of bacterial protein synthesis.[3][4]

-

Anticancer activity: Numerous studies have demonstrated the ability of novel oxazolidine derivatives to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5][6][7]

-

Anticonvulsant activity: Certain oxazolidine derivatives have shown promise as central nervous system agents with anticonvulsant properties.[1]

-

Anti-inflammatory activity: The anti-inflammatory potential of this class of compounds is also an active area of research.[1]

The Significance of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

The title compound serves a dual role in drug discovery. Firstly, it is a key chiral intermediate, providing a stereochemically defined framework for the synthesis of more complex bioactive molecules.[8] Secondly, the oxazolidine ring itself can be considered a pharmacophore, with the substituents at various positions dictating the specific biological target and mechanism of action. The acetyl group at the 4-position is a key feature that can be chemically modified to explore structure-activity relationships.

Part 2: The Oxazolidine Ring as a Carboxylic Acid Bioisostere

The Concept of Bioisosterism in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's overall therapeutic profile.[9][10]

Advantages of Replacing Carboxylic Acids

The carboxylic acid moiety is a common feature in many drugs, often contributing to target binding through hydrogen bonding and ionic interactions. However, its presence can also lead to poor pharmacokinetic properties, such as low membrane permeability due to ionization at physiological pH, rapid metabolism, and potential for toxicity.[9][11][12]

Oxazolidines and Related Heterocycles as Effective Bioisosteres

Heterocyclic rings, including oxazolidines, thiazolidinediones, and oxadiazoles, have been successfully employed as bioisosteres for carboxylic acids.[11][12][13] These replacements can maintain the necessary electronic and steric features for biological activity while offering improved drug-like properties.

Physicochemical Properties

The choice of a carboxylic acid bioisostere can significantly impact a molecule's physicochemical properties. The following table provides a comparative overview.

| Property | Carboxylic Acid | Oxazolidine/Thiazolidinedione | Rationale for Improvement |

| Acidity (pKa) | Typically 4-5 | Generally less acidic | Reduced ionization at physiological pH, potentially improving cell permeability. |

| Lipophilicity (LogP) | Lower | Generally higher | Enhanced ability to cross biological membranes. |

| Metabolic Stability | Susceptible to glucuronidation | Less prone to this metabolic pathway | Can lead to a longer half-life and reduced risk of reactive metabolites.[12] |

Part 3: Established and Postulated Mechanisms of Action of Oxazolidine Derivatives

Antibacterial Mechanism of Action: Inhibition of Protein Synthesis

The most well-characterized mechanism of action for a subset of oxazolidine derivatives, the oxazolidinones, is the inhibition of bacterial protein synthesis.

Oxazolidinones exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome.[3][14][15][16] This binding site is located at the peptidyl transferase center (PTC).[3][16]

By binding to the 50S subunit, oxazolidinones prevent the formation of the functional 70S initiation complex, which is a critical early step in protein synthesis.[14][17] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[15]

Anticancer Mechanisms of Action: Induction of Apoptosis

A growing body of evidence suggests that various oxazolidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.

Several studies have shown that treatment of cancer cells with oxazolidinone derivatives leads to the activation of executioner caspase-3 and initiator caspase-9, key enzymes in the apoptotic cascade.[7][18]

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer drugs. Some oxazolidinone derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[4][7] This leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[7]

In addition to inducing apoptosis, certain oxazolidinone derivatives can halt the proliferation of cancer cells by causing cell cycle arrest, often at the G2/M phase.[5][19]

Other Potential Mechanisms

The structural diversity of oxazolidine derivatives suggests a wider range of potential mechanisms. These may include the inhibition of other key enzymes like bacterial topoisomerase or interactions with various receptors.[1][19] Further research is needed to fully elucidate the spectrum of molecular targets for this class of compounds.

Part 4: Experimental Protocols for Elucidating the Mechanism of Action

To investigate the mechanism of action of novel tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate derivatives, a series of well-established in vitro assays can be employed.

In Vitro Cytotoxicity Assessment

Protocol: MTT Assay [5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the oxazolidine derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection and Quantification

Protocol: Annexin V/Propidium Iodide Staining [20][21][22][23][24]

-

Cell Treatment: Treat cells with the oxazolidine derivative at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Part 5: Synthesis and Chemical Reactivity

General Synthetic Routes

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its derivatives are typically synthesized from chiral amino acid precursors, such as D- or L-serine.[8] The synthesis often involves protection of the amino and carboxyl groups, followed by the formation of the oxazolidine ring and subsequent modification of the side chain.

Role as a Chiral Intermediate

The stereocenter at the 4-position of the oxazolidine ring, derived from the starting amino acid, makes these compounds valuable intermediates in asymmetric synthesis.[8] They can be used to introduce chirality into target molecules with a high degree of stereochemical control.

Part 6: Conclusion and Future Perspectives

Derivatives of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate are a compelling class of compounds for drug discovery. While their precise mechanisms of action are contingent on their specific structures, the broader family of oxazolidine derivatives has demonstrated significant potential as both antibacterial and anticancer agents. Their utility as carboxylic acid bioisosteres further enhances their appeal in medicinal chemistry.

Future research should focus on synthesizing and screening libraries of these derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets for the most potent compounds will be crucial for their further development as therapeutic agents. The experimental framework provided in this guide offers a clear path for researchers to undertake these important investigations.

References

-

Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs. [Link]

-

Mechanism of action of the oxazolidinone antibacterial agents. Inpharma. [Link]

-

Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Journal of Pharmaceutical Research International. [Link]

-

Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy. [Link]

-

Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

-

Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Current Issues in Molecular Biology. [Link]

-

Apoptosis Experiments. University of Iowa Health Care. [Link]

-

Mefloquine–Oxazolidine Derivatives: A New Class of Anticancer Agents. Revista Virtual de Química. [Link]

-

Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Asian Journal of Research in Chemistry. [Link]

-

5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. International Journal of Molecular Sciences. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health. [Link]

-

Carboxylic acid (bio)isosteres in drug design. ChemMedChem. [Link]

-

Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. ResearchGate. [Link]

-

Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

-

Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health. [Link]

-

The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Bentham Science. [Link]

-

tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. ResearchGate. [Link]

-

Therapeutic Potential of Oxazolidine Derivative. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases | Bentham Science [eurekaselect.com]

- 2. ajrconline.org [ajrconline.org]

- 3. scirp.org [scirp.org]

- 4. ajrconline.org [ajrconline.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. repositorio.ufc.br [repositorio.ufc.br]

- 7. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Apoptosis Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

The Synthetic Cornerstone: A Technical Guide to tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount. These molecules, possessing a defined three-dimensional arrangement, serve as foundational scaffolds for constructing enantiomerically pure compounds, a critical factor in determining a drug's efficacy and safety. Among these vital synthons, tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate has emerged as a versatile and stereochemically robust intermediate. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering field-proven insights for researchers at the forefront of chemical innovation.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The following tables summarize the key properties of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its common precursors.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate | C₁₂H₂₁NO₄ | 243.30 | 433683-01-3[1] |

| (R)-Garner's Aldehyde | C₁₁H₁₉NO₄ | 229.27 | 95715-87-0 |

| (S)-Garner's Aldehyde | C₁₁H₁₉NO₄ | 229.27 | 102308-32-7 |

| (R)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | C₁₁H₂₁NO₄ | 231.29 | 108149-63-9[2] |

| (S)-tert-Butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate | C₁₁H₂₁NO₄ | 231.29 | 108149-65-1 |

Table 2: Spectroscopic Data for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

| Technique | Data |

| ¹H NMR | While a complete spectrum is not readily available in the searched literature, characteristic peaks for similar structures suggest the presence of signals for the tert-butyl group (singlet, ~1.5 ppm), gem-dimethyl groups (two singlets, ~1.5-1.6 ppm), the acetyl methyl group (singlet, ~2.2 ppm), and protons on the oxazolidine ring (multiplets, ~3.8-4.5 ppm). |

| ¹³C NMR | Expected signals include those for the tert-butyl group (~28 ppm for methyls, ~80 ppm for the quaternary carbon), the gem-dimethyl groups, the acetyl methyl and carbonyl carbons, and the carbons of the oxazolidine ring. |

| IR (Infrared) | Strong absorption bands are expected for the carbonyl groups of the acetyl (~1710 cm⁻¹) and the carbamate (~1690 cm⁻¹) moieties. |

| Mass Spec (MS) | The molecular ion peak (M+) would be expected at m/z 243.3. |

Synthesis of a Chiral Keystone: A Representative Protocol

The synthesis of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate typically commences from the readily available and relatively inexpensive amino acid, D- or L-serine, depending on the desired enantiomer of the final product. The synthetic route proceeds through the well-known chiral building block, Garner's aldehyde. Although a specific, detailed, peer-reviewed protocol for the title compound was not found in the literature search, the following represents a robust and reliable synthetic pathway based on established methodologies for analogous compounds.[3][4]

Overall Synthetic Strategy

The synthesis can be logically divided into two main stages:

-

Preparation of Garner's Aldehyde: This involves the protection of the amino and carboxyl groups of serine, followed by the formation of the oxazolidine ring and subsequent oxidation to the aldehyde.

-

Conversion to the Acetyl Derivative: The acetyl group is introduced via a Grignard-type reaction with the aldehyde, followed by oxidation of the resulting secondary alcohol.

Caption: General synthetic pathway to the target compound.

Detailed Experimental Protocol (Representative)

Part A: Synthesis of (R)-Garner's Aldehyde from D-Serine

This procedure is a well-established method in organic synthesis.[3]

-

Esterification: D-serine is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride).

-

Boc Protection: The amino group of the serine methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Oxazolidine Formation: The Boc-protected serine methyl ester is reacted with 2,2-dimethoxypropane in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form the 2,2-dimethyloxazolidine ring.

-

Reduction to the Alcohol: The methyl ester is selectively reduced to the primary alcohol using a reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) to yield (R)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.

-

Oxidation to the Aldehyde: The primary alcohol is then oxidized to Garner's aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

Part B: Synthesis of (R)-tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

-

Grignard Reaction: To a solution of (R)-Garner's aldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperature (-78 °C), a solution of methylmagnesium bromide (MeMgBr) in ether is added dropwise. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, (R)-tert-butyl 4-(1-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate, is extracted with an organic solvent, dried, and purified by column chromatography.

-

Oxidation: The secondary alcohol obtained from the Grignard reaction is dissolved in a suitable solvent like dichloromethane (DCM). An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base like triethylamine) is then used to oxidize the alcohol to the corresponding ketone, yielding the final product, (R)-tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate. The product is then purified by column chromatography.

Applications in Asymmetric Synthesis and Drug Discovery

The true value of tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate lies in its application as a chiral building block for the synthesis of complex, enantiomerically pure molecules. [5][6]This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its pharmacological activity.

While a specific marketed drug synthesized directly from the title compound was not identified in the literature search, its utility as a precursor to valuable chiral intermediates is well-documented. The oxazolidine ring serves as a temporary protecting group for the amino and hydroxyl functionalities of the original serine molecule, and its inherent chirality directs the stereochemical outcome of subsequent reactions.

A Gateway to Chiral Amines and Amino Alcohols

The acetyl group in the title compound can be further manipulated to introduce other functional groups. For instance, reduction of the ketone can lead to a chiral secondary alcohol, and reductive amination can provide access to chiral amines. These chiral amines and amino alcohols are key structural motifs in a wide range of biologically active molecules.

Role in the Synthesis of Drug Candidates

Chiral building blocks derived from serine, such as the title compound, are instrumental in the synthesis of various classes of therapeutic agents. Although a direct link to a specific marketed drug is not readily available in the searched literature, the importance of such synthons in the development of new drug candidates is widely acknowledged. [5][7]For example, similar chiral oxazolidine derivatives have been employed in the synthesis of complex molecules with potential therapeutic applications. [8]

Conclusion

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its stereochemical stability and the versatility of its functional groups make it an invaluable tool for researchers and scientists in the pharmaceutical and chemical industries. While this guide provides a comprehensive overview of its synthesis and applications based on the available literature, the full potential of this chiral synthon continues to be explored in the ongoing quest for novel and effective therapeutic agents.

References

- Smolecule. (n.d.). (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate.

- Chem-Impex. (n.d.). tert-Butyl (S)-4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.

- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.

- ResearchGate. (n.d.). Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate.

- Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

- LabSolu. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.

- Benchchem. (n.d.). (S)-Tert-butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.

- MySkinRecipes. (n.d.). tert-Butyl (S)-4-(Hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate.

- ResearchGate. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.

- PubChem. (n.d.). (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester.

- PubChem. (n.d.). tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate.

- Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.

- PubMed. (2011). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. European Journal of Medicinal Chemistry.

- MDPI. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Chemistry.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester | C11H21NO4 | CID 11053464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate | 95715-86-9 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Characterization of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers. Among these, oxazolidine derivatives have garnered significant attention due to their conformational rigidity and steric influence. This guide focuses on a specific, yet vital, member of this class: tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate . This compound serves as a key intermediate in asymmetric synthesis, and a thorough understanding of its structural and electronic properties is crucial for its effective application.

This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this document delves into the rationale behind the observed spectral features, offering insights into the molecule's structure and behavior. The information presented herein is grounded in established spectroscopic principles and supported by authoritative references, ensuring scientific integrity and practical utility for professionals in the field of drug development and chemical research.

The molecular structure of the title compound, as confirmed by X-ray crystallography, provides the foundational context for interpreting its spectral data[1].

Molecular Structure and Spectroscopic Overview

The structure of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate incorporates several key functional groups and stereochemical features that are reflected in its spectra. The workflow for the complete spectroscopic characterization of this molecule is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2][3][4] For a chiral molecule like tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, NMR provides detailed information about the connectivity of atoms, the electronic environment of the nuclei, and the stereochemical relationships between different parts of the molecule.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The chemical shift of each proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts.[7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Interpretation of the ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.5 | Multiplet | 1H | H-4 | This proton is adjacent to the acetyl group and the chiral center, leading to a downfield shift and complex splitting. |

| ~4.0 & ~3.8 | Multiplets | 2H | H-5 (diastereotopic) | These are the methylene protons of the oxazolidine ring. Due to the adjacent chiral center (C-4), they are diastereotopic and thus chemically non-equivalent, resulting in separate signals.[6] |

| ~2.2 | Singlet | 3H | Acetyl CH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |

| ~1.6 & ~1.5 | Singlets | 6H | Diastereotopic gem-dimethyl | The two methyl groups at the C-2 position are diastereotopic due to the chirality at C-4 and the restricted rotation around the N-C(O) bond, leading to two distinct singlets. |

| ~1.4 | Singlet | 9H | tert-Butyl | The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific rotamer population in solution.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Interpretation of the ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~208 | Acetyl C=O | The carbonyl carbon of the ketone is significantly deshielded. |

| ~152 | Carboxylate C=O | The carbonyl carbon of the tert-butoxycarbonyl group appears at a characteristic downfield position. |

| ~94 | C-2 (quaternary) | The quaternary carbon of the oxazolidine ring, bonded to two oxygen atoms and a nitrogen atom. |

| ~81 | tert-Butyl C (quaternary) | The quaternary carbon of the tert-butyl group. |

| ~68 | C-5 (CH₂) | The methylene carbon of the oxazolidine ring. |

| ~60 | C-4 (CH) | The methine carbon, which is the chiral center of the molecule. |

| ~28 | tert-Butyl CH₃ | The methyl carbons of the tert-butyl group. |

| ~27 & ~24 | gem-dimethyl CH₃ | The two diastereotopic methyl carbons at the C-2 position. |

| ~26 | Acetyl CH₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8][9][10] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[11][12]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CHCl₃).

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum:

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretch | Aliphatic C-H bonds in the methyl and methylene groups. |

| ~1740 | Strong | C=O stretch | Carbonyl of the acetyl group. The frequency is typical for a simple ketone.[13] |

| ~1690 | Strong | C=O stretch | Carbonyl of the tert-butoxycarbonyl (Boc) group. The lower frequency compared to a typical ester is due to the electronic effect of the nitrogen atom. |

| ~1370 & ~1390 | Medium | C-H bend | Characteristic bending of the gem-dimethyl and tert-butyl groups. |

| ~1250-1050 | Strong | C-O stretch | C-O single bond stretches from the ester and ether-like linkages in the oxazolidine ring. |

The presence of two distinct strong carbonyl absorption bands is a key feature of the IR spectrum, confirming the presence of both the acetyl and the Boc-protecting groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15][16][17] It provides information about the molecular weight of the compound and can offer structural clues based on the fragmentation patterns of the molecular ion.[18][19]

Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), is a "hard" ionization technique that often leads to extensive fragmentation.[14][15][16]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Interpretation of the Mass Spectrum:

The molecular formula of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol .

-

Molecular Ion (M⁺): A peak at m/z = 243 would correspond to the molecular ion. Due to the nature of EI, this peak may be of low intensity or absent.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate under electron ionization.

-

m/z = 228 ([M - 15]⁺): Loss of a methyl radical (•CH₃), likely from one of the gem-dimethyl groups or the acetyl group.

-

m/z = 186 ([M - 57]⁺): Loss of a tert-butyl radical (•C₄H₉) from the Boc group. This is a very common fragmentation for Boc-protected compounds.

-

m/z = 142 ([M - 101]⁺): Loss of the entire tert-butoxycarbonyl group as a radical.

-

m/z = 57 ([C₄H₉]⁺): The tert-butyl cation is often a very stable and abundant ion in the mass spectra of compounds containing this group.

-

m/z = 43 ([CH₃CO]⁺): The acylium ion from the cleavage of the bond between the acetyl group and the oxazolidine ring.

Conclusion

The spectroscopic characterization of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate by NMR, IR, and MS provides a detailed and consistent picture of its molecular structure. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework and stereochemical nuances, IR identifies the key functional groups, and MS confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. For researchers and scientists in drug development and organic synthesis, a thorough understanding of these spectral data is not merely an academic exercise but a practical necessity for reaction monitoring, quality control, and the rational design of new synthetic methodologies.

References

-

Sawatzki, P., Mikeska, T., Nieger, M., Hupfer, H., & Kolter, T. (2002). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(3), o359–o361. [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. [Link]

-

LCGC International. (2021). Electron Ionization for GC–MS. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

ResearchGate. (n.d.). tert-Butyl 4-acetyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

-

University of California, Davis. (n.d.). IR_lectureNotes.pdf. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

-

O'Hagan, D. (2000). The tert-butyl group in chemistry. Journal of Chemical Education, 77(11), 1479. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- De Hoffmann, E., & Stroobant, V. (2007).

Sources

- 1. researchgate.net [researchgate.net]

- 2. azooptics.com [azooptics.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. jascoinc.com [jascoinc.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. rroij.com [rroij.com]

- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

solubility of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate in Organic Solvents

Introduction

Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1] Its rigid, protected amino-alcohol structure makes it a valuable precursor for the stereoselective synthesis of complex molecules.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the predicted solubility of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, the underlying chemical principles governing its solubility, a detailed protocol for its experimental determination, and insights gleaned from its synthetic applications.

Predicted Solubility Profile

Disclaimer: The following table presents a predicted solubility profile. This information is intended for guidance and should be confirmed experimentally.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | 5.1 | Soluble | The polar carbonyl group of acetone interacts favorably with the acetyl and carbamate groups of the solute. |

| Ethyl Acetate | 4.4 | Soluble | As an ester, it shares functional similarity with the carbamate group, promoting dissolution. | |

| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for organic reactions involving N-Boc protected compounds. | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. | |

| Acetonitrile | 5.8 | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Ethanol | 4.3 | Soluble | The hydroxyl group can interact with the polar parts of the molecule. |

| Methanol | 5.1 | Soluble | Similar to ethanol, its polarity and hydrogen bonding ability should facilitate dissolution. | |

| Isopropanol | 3.9 | Moderately Soluble | Lower polarity compared to methanol and ethanol may result in slightly lower solubility. | |

| Nonpolar | Hexane | 0.1 | Sparingly Soluble / Insoluble | The large nonpolar regions of the molecule have some affinity for hexane, but the polar groups will hinder solubility. |

| Toluene | 2.4 | Moderately Soluble | The aromatic ring can induce dipole interactions, and its overall low polarity is compatible with the nonpolar groups of the solute. | |

| Diethyl Ether | 2.8 | Soluble | Often used in workups and extractions of similar compounds. |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

The structure of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate (Molecular Formula: C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ) contains several key features that dictate its solubility:[2][3]

-

Nonpolar Groups: The bulky tert-butyl group and the two methyl groups on the oxazolidine ring are nonpolar and will readily interact with nonpolar solvents via van der Waals forces.

-

Polar Groups: The acetyl group (C=O), the carbamate group (N-COO-), and the ether linkage within the oxazolidine ring are polar. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors.

This amphiphilic nature—having both polar and nonpolar regions—suggests that the compound will be most soluble in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both parts of the molecule.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of an organic compound.

Experimental Workflow

Caption: Workflow for determining solubility.

Step-by-Step Protocol

Materials:

-

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

-

Selected organic solvents (analytical grade)

-

Vials with caps

-

Vortex mixer

-

Analytical balance

-

Constant temperature shaker/bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporation system (e.g., rotary evaporator or nitrogen stream)

Qualitative Solubility:

-

Weigh approximately 10 mg of the compound into a vial.

-

Add 1 mL of the selected solvent.

-

Cap the vial and vortex for 1-2 minutes at room temperature.

-

Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble." If solid remains, it is "sparingly soluble" or "insoluble."

Quantitative Solubility (Shake-Flask Method):

-

Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 5 mL). Ensure there is undissolved solid.

-

Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) for 24 hours to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) through a syringe filter to remove any undissolved solids.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

-

Weigh the vial containing the dry residue.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken

Inferred Solubility from Synthetic Applications

The intended use of a compound often provides strong clues about its solubility. Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate and its analogs are frequently used in organic synthesis.[4][5]

-

Reaction Solvents: Syntheses involving N-Boc protected amino acid derivatives are commonly performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[5] This implies good solubility in these media.

-

Purification by Chromatography: Purification of these types of compounds is often achieved using column chromatography with solvent systems such as ethyl acetate/hexane.[1] This demonstrates that the compound is soluble in these solvent mixtures.

-

Recrystallization: For solid compounds, recrystallization is a standard purification technique. Common solvent pairs for recrystallization of moderately polar compounds include hexane/acetone and hexane/ethyl acetate.[6] This suggests that the compound is soluble in the more polar solvent (acetone, ethyl acetate) and less soluble in the nonpolar solvent (hexane), allowing for precipitation upon cooling or addition of the anti-solvent.

Conclusion

Tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a versatile chiral building block with a solubility profile that reflects its amphiphilic nature. It is predicted to be readily soluble in a range of polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. This understanding is crucial for its application in organic synthesis and drug development. For precise formulation and process development, the predicted solubility should be verified using standardized experimental methods, such as the shake-flask protocol detailed in this guide.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

- Pal, A., & Lahiri, S. (Year not available). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society.

-

PubChem. 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. Available from: [Link]

-

ResearchGate. Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazo lidine-3-carboxylate. Available from: [Link]

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, including a protected amino alcohol and a reactive acetyl group, make it a versatile intermediate for constructing complex molecular architectures with high stereochemical control. The integrity and purity of this reagent are paramount to ensure the success and reproducibility of synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the stability profile, potential degradation pathways, and optimal storage and handling conditions for tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, empowering researchers to maintain its quality and performance.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is the first step in ensuring its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₄[1] |

| Molecular Weight | 243.3 g/mol [1] |

| CAS Number | 433683-01-3[1] |

| Appearance | White to light yellow crystalline powder[2] |

| Purity | Typically ≥95%[1] |

| Shelf Life | A shelf life of 1095 days has been reported, though optimal storage conditions are crucial to achieving this.[1] |

Stability Profile and Potential Degradation Pathways

The stability of tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate is influenced by several factors, primarily moisture and acidic conditions. The two most likely degradation pathways are hydrolysis of the oxazolidine ring and cleavage of the N-Boc protecting group.

Hydrolytic Instability: The Vulnerability of the Oxazolidine Ring

The oxazolidine ring system is susceptible to hydrolysis, a reaction that is often catalyzed by the presence of even trace amounts of acid.[3][4] This process involves the cleavage of the ring to yield the corresponding amino alcohol. For tert-Butyl 4-acetyl-2,2-dimethyloxazolidine-3-carboxylate, this would result in the formation of an N-Boc protected amino alcohol. The presence of water should, therefore, be minimized during storage and handling.

Acid-Mediated Degradation: The Achilles' Heel of the N-Boc Group